4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide is an organic compound with the molecular formula C12H12N2O5S This compound is characterized by the presence of a nitro group, a methoxy group, and a benzamide moiety, along with a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the benzamide through the reaction with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be hydrogenated to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed
Reduction: 3-amino-4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group and benzamide moiety contribute to the compound’s binding affinity and specificity for its targets. The tetrahydrothiophene ring may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-nitro-4-methoxybenzamide: Lacks the tetrahydrothiophene ring.
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro group.
3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the methoxy group.
Uniqueness
4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to the combination of its functional groups and the presence of the tetrahydrothiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C12H12N2O5S |
---|---|
Molecular Weight |
296.3g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H12N2O5S/c1-19-10-3-2-7(6-9(10)14(17)18)11(15)13-8-4-5-20-12(8)16/h2-3,6,8H,4-5H2,1H3,(H,13,15) |
InChI Key |
DHEXWFBYRTVCPT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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